

Desmethylene Paroxetine Hydrochloride

chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Desmethylene Paroxetine Hydrochloride
Cat. No.:	B15587157

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An In-Depth Technical Guide to Desmethylene Paroxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Paroxetine Hydrochloride, also known as Paroxetine Catechol, is the primary human metabolite of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The metabolic conversion of Paroxetine to Desmethylene Paroxetine is a critical step in its pharmacokinetics, primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. Understanding the chemical structure, properties, and metabolic fate of this compound is essential for a comprehensive grasp of Paroxetine's pharmacology, potential drug-drug interactions, and for the development of analytical methods to monitor its presence in biological matrices.

This technical guide provides a detailed overview of **Desmethylene Paroxetine Hydrochloride**, encompassing its chemical structure, physicochemical properties, a representative synthesis protocol, its metabolic pathway, and a typical analytical methodology for its quantification.

Chemical Structure and Properties

Desmethylene Paroxetine is formed by the enzymatic cleavage of the methylenedioxy bridge of the paroxetine molecule, resulting in a catechol moiety. The hydrochloride salt enhances its stability and solubility.

Table 1: Chemical Identifiers and Properties of **Desmethylene Paroxetine Hydrochloride**

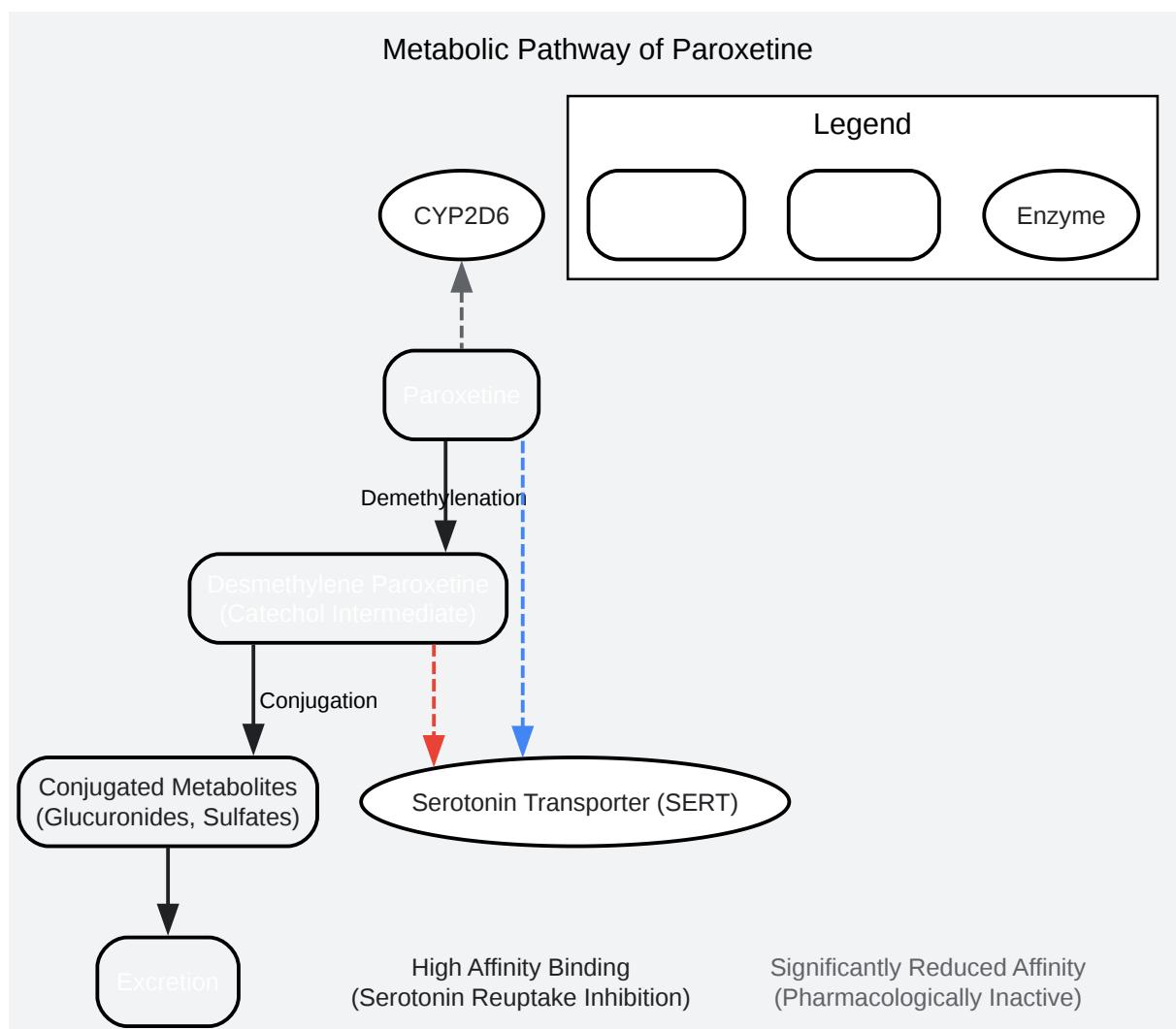
Property	Value	Reference(s)
IUPAC Name	4-[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride	[1]
Synonyms	Desmethylene Paroxetine HCl, Paroxetine Catechol HCl, (3S-trans)-4-[(4-(4-Fluorophenyl)-3-piperidinyl)methoxy]-1,2-benzenediol Hydrochloride	[1] [2]
CAS Number	1394861-12-1	[2] [3] [4]
Molecular Formula	C ₁₈ H ₂₁ ClFNO ₃	[2] [4] [5]
Molecular Weight	353.82 g/mol	[4]
SMILES	C1CNC--INVALID-LINK-- COC3=CC(=C(C=C3O)O.Cl)	[1]
Appearance	Yellow solid	[5]

Table 2: Physicochemical Properties of **Desmethylene Paroxetine Hydrochloride**

Property	Value	Reference(s)
Melting Point	104-107 °C	[5]
Boiling Point (Predicted)	509.6 ± 50.0 °C	[5]
Density (Predicted)	1.233 ± 0.06 g/cm ³	[5]
pKa (Predicted)	9.39 ± 0.10	[5]
Solubility	DMSO (Slightly), Methanol (Slightly), DMF (30 mg/ml), Ethanol (20 mg/ml)	[3] [5]
Storage Temperature	-20°C	[5]

Metabolic Pathway of Paroxetine to Desmethylene Paroxetine

The primary metabolic pathway of Paroxetine involves the demethylenation of its methylenedioxy group to form the catechol intermediate, Desmethylene Paroxetine. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2D6. Desmethylene Paroxetine is then further metabolized through conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion. It is important to note that Desmethylene Paroxetine is considered to be a pharmacologically inactive metabolite, possessing significantly reduced affinity for the serotonin transporter compared to the parent drug, Paroxetine.



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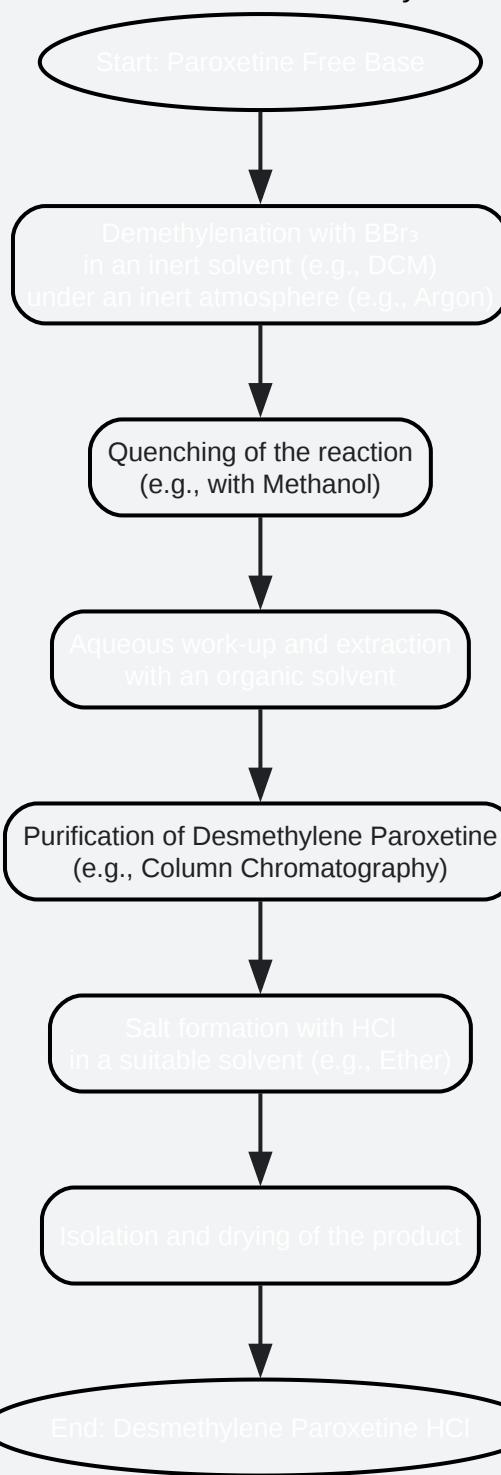
Metabolic conversion of Paroxetine and relative SERT affinity.

Experimental Protocols

Synthesis of Desmethylene Paroxetine Hydrochloride

The synthesis of **Desmethylene Paroxetine Hydrochloride** can be achieved through the demethylation of Paroxetine. A common method involves the use of a strong Lewis acid, such as boron tribromide (BBr_3), to cleave the methylenedioxy ether. The following is a representative protocol based on established chemical principles for such transformations.

General Synthesis Workflow for Desmethylene Paroxetine HCl

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A generalized workflow for the synthesis of Desmethylene Paroxetine HCl.

Methodology:

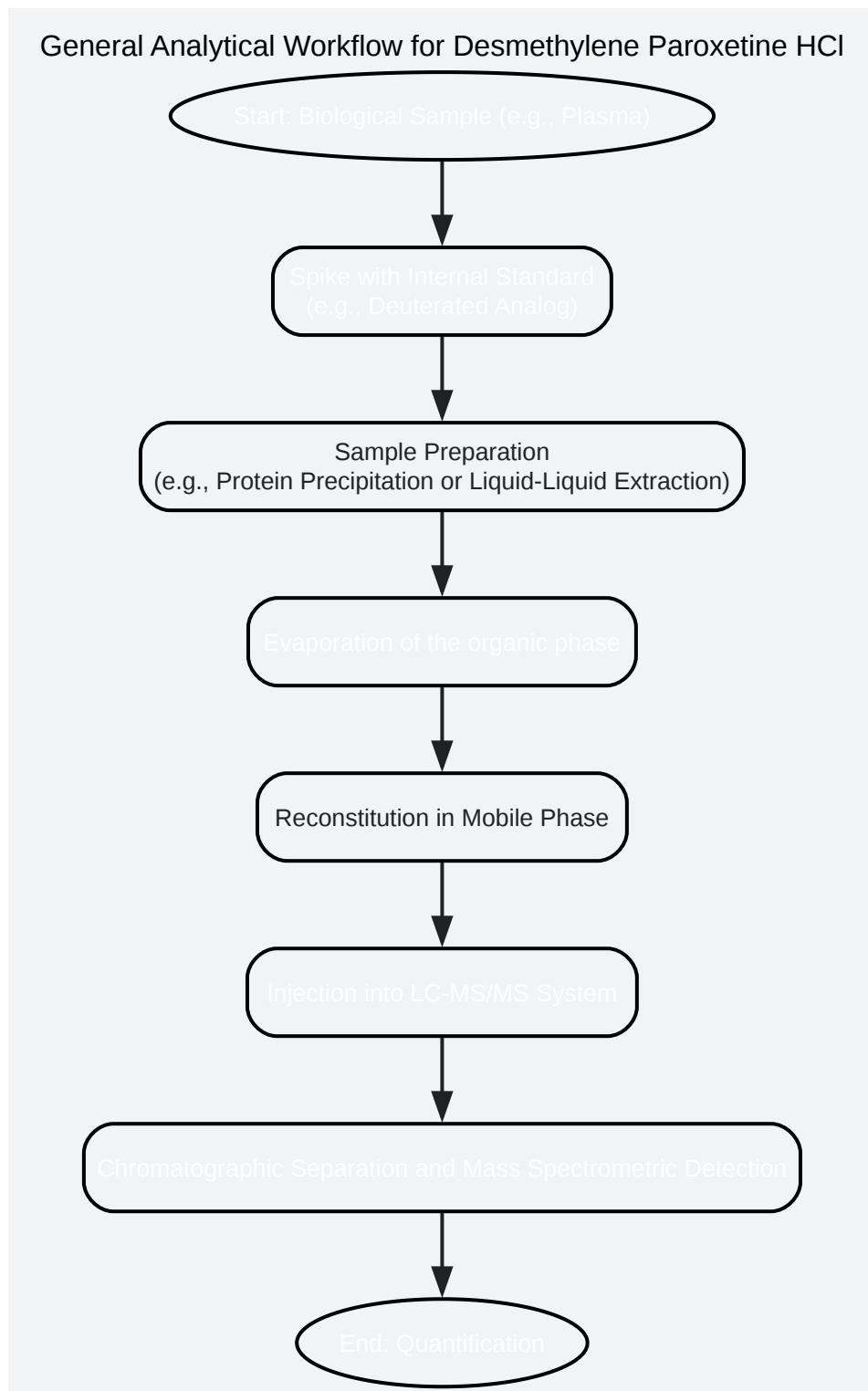
- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve Paroxetine free base in a suitable anhydrous solvent such as dichloromethane (DCM).
- Demethylation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Quenching: Once the reaction is complete, cool the mixture again and carefully quench the excess BBr₃ by the slow addition of methanol.
- Work-up and Extraction: Concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purification: Purify the crude Desmethylene Paroxetine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
- Salt Formation: Dissolve the purified Desmethylene Paroxetine free base in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise until precipitation is complete.
- Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield **Desmethylene Paroxetine Hydrochloride** as a solid.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and purification methods. Appropriate safety precautions must be taken when handling hazardous reagents like boron tribromide.

Analytical Method for the Determination of Desmethylene Paroxetine Hydrochloride

The quantification of **Desmethylene Paroxetine Hydrochloride** in biological matrices such as plasma is typically performed using High-Performance Liquid Chromatography coupled with

tandem Mass Spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.



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A generalized workflow for the analysis of Desmethylene Paroxetine HCl.

Methodology:

- Sample Preparation:
 - To a volume of plasma (e.g., 100 μ L), add an internal standard (e.g., a deuterated analog of Desmethylene Paroxetine).
 - Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
 - Alternatively, use liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after basifying the sample.
 - Separate the organic layer and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions (Representative):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometric Conditions (Representative):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for Desmethylene Paroxetine and its internal standard.

- Quantification:
 - Construct a calibration curve using known concentrations of **Desmethylene Paroxetine Hydrochloride**.
 - Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Note: This method requires validation according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, and stability.

Conclusion

Desmethylene Paroxetine Hydrochloride is a key metabolite in the disposition of Paroxetine. Its chemical structure, characterized by a catechol group, and its physicochemical properties have been well-documented. The primary metabolic pathway involves CYP2D6-mediated demethylation of Paroxetine. While pharmacologically inactive, the study of Desmethylene Paroxetine is crucial for understanding the overall pharmacokinetic profile of its parent drug and for developing robust bioanalytical methods. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working with this important metabolite. Further research into the potential for this catechol metabolite to undergo redox cycling or form reactive intermediates may provide deeper insights into the long-term effects of Paroxetine therapy.

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- To cite this document: BenchChem. [Desmethylene Paroxetine Hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587157#desmethylene-paroxetine-hydrochloride-chemical-structure-and-properties]

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